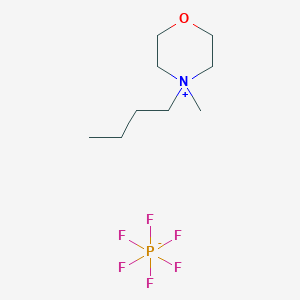
4-Butyl-4-methylmorpholin-4-ium hexafluorophosphate(V)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-4-methylmorpholin-4-ium hexafluorophosphate(V) is an ionic liquid with the molecular formula C₉H₂₀F₆NOP. It is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-4-methylmorpholin-4-ium hexafluorophosphate(V) typically involves the quaternization of 4-butylmorpholine with methyl iodide, followed by anion exchange with hexafluorophosphate. The reaction is carried out under inert atmosphere conditions to prevent moisture interference. The general reaction scheme is as follows:
Anion Exchange:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-4-methylmorpholin-4-ium hexafluorophosphate(V) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the hexafluorophosphate anion.
Complexation Reactions: It can form complexes with metal ions, which is useful in catalysis and material science.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiolates, and amines. Conditions typically involve room temperature and inert atmosphere.
Complexation: Metal salts such as palladium chloride or platinum chloride are used under mild conditions to form stable complexes.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted morpholinium salts can be formed.
Complexes: Metal complexes with unique catalytic properties are major products of complexation reactions.
Scientific Research Applications
4-Butyl-4-methylmorpholin-4-ium hexafluorophosphate(V) has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemistry.
Biology: Employed in the stabilization of biological molecules and as a medium for enzymatic reactions.
Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-Butyl-4-methylmorpholin-4-ium hexafluorophosphate(V) is primarily based on its ionic nature. It can stabilize charged intermediates in chemical reactions, enhance solubility of reactants, and facilitate the formation of transition states. The hexafluorophosphate anion plays a crucial role in these processes by providing a stable counterion that does not interfere with the reaction.
Comparison with Similar Compounds
1-Butyl-3-methylimidazolium hexafluorophosphate: Another ionic liquid with similar properties but different cation structure.
1-Butyl-4-methylpyridinium hexafluorophosphate: Similar in terms of ionic nature but with a pyridinium cation.
Uniqueness: 4-Butyl-4-methylmorpholin-4-ium hexafluorophosphate(V) is unique due to its morpholinium cation, which provides distinct solubility and stability characteristics compared to imidazolium and pyridinium-based ionic liquids. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H20F6NOP |
|---|---|
Molecular Weight |
303.23 g/mol |
IUPAC Name |
4-butyl-4-methylmorpholin-4-ium;hexafluorophosphate |
InChI |
InChI=1S/C9H20NO.F6P/c1-3-4-5-10(2)6-8-11-9-7-10;1-7(2,3,4,5)6/h3-9H2,1-2H3;/q+1;-1 |
InChI Key |
HYCYLWCXXUXQAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]1(CCOCC1)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-3-{[(furan-2-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B12113048.png)
![[Diphenyl-(2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl)methoxy]-trimethylsilane;tetrafluoroborate](/img/structure/B12113049.png)
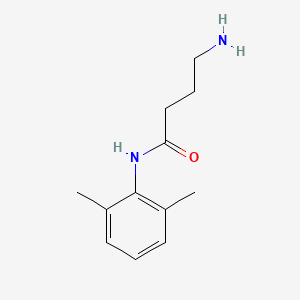
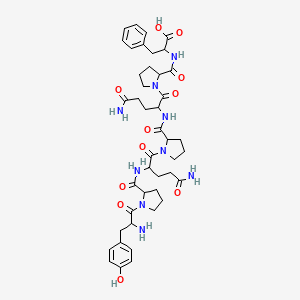
![[4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12113075.png)


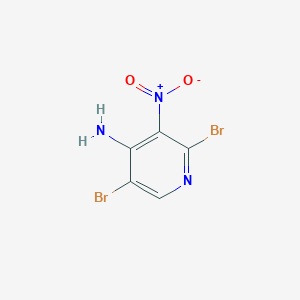
![1H-Benzo[de][1,7]naphthyridine, 2,3,7,8,9,9a-hexahydro-1-methyl-](/img/structure/B12113091.png)
![4-Allyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12113096.png)
![3-{3-[(3,4-Dimethylphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid](/img/structure/B12113109.png)
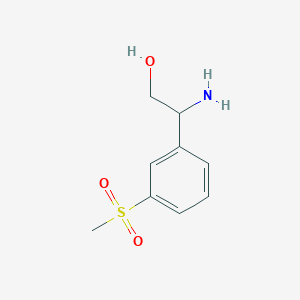
![2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B12113112.png)

